4,5-Dibromo-3-fluorothiophene-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dibromo-3-fluorothiophene-2-carbonitrile is a heterocyclic compound with the molecular formula C5Br2FNS and a molecular weight of 284.93 g/mol . This compound is characterized by the presence of bromine, fluorine, and a nitrile group attached to a thiophene ring. It is used in various chemical and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dibromo-3-fluorothiophene-2-carbonitrile typically involves the bromination and fluorination of thiophene derivatives. One common method includes the following steps:
Bromination: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Fluorination: The brominated thiophene is then fluorinated using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Nitrile Introduction: The final step involves introducing the nitrile group through a reaction with cyanogen bromide or similar reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination and Fluorination: Using large reactors and optimized conditions to ensure high yield and purity.
Purification: The product is purified through crystallization or distillation to remove impurities and by-products.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Dibromo-3-fluorothiophene-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions include various substituted thiophenes, fluorinated derivatives, and nitrile-containing compounds .
Wissenschaftliche Forschungsanwendungen
4,5-Dibromo-3-fluorothiophene-2-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Wirkmechanismus
The mechanism of action of 4,5-Dibromo-3-fluorothiophene-2-carbonitrile involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms, along with the nitrile group, contribute to its reactivity and ability to form stable complexes with various biological molecules. These interactions can lead to the inhibition or activation of specific enzymes and receptors, resulting in its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5-Dibromo-3-fluorothiophene-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
3-Bromo-4,5-difluorothiophene-2-carbonitrile: Contains an additional fluorine atom and one less bromine atom.
4,5-Dichloro-3-fluorothiophene-2-carbonitrile: Chlorine atoms replace the bromine atoms.
Uniqueness
4,5-Dibromo-3-fluorothiophene-2-carbonitrile is unique due to the combination of bromine, fluorine, and nitrile groups on the thiophene ring. This unique combination imparts distinct chemical properties, making it valuable in various applications, particularly in the synthesis of complex molecules and materials .
Eigenschaften
CAS-Nummer |
1956310-77-2 |
---|---|
Molekularformel |
C5Br2FNS |
Molekulargewicht |
284.93 g/mol |
IUPAC-Name |
4,5-dibromo-3-fluorothiophene-2-carbonitrile |
InChI |
InChI=1S/C5Br2FNS/c6-3-4(8)2(1-9)10-5(3)7 |
InChI-Schlüssel |
SVHWNYKSQSUYSW-UHFFFAOYSA-N |
Kanonische SMILES |
C(#N)C1=C(C(=C(S1)Br)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.